
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide (OTEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTEB is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents.
作用機序
The mechanism of action of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In anti-inflammatory medication, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antimicrobial agents, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In anti-inflammatory medication, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In antimicrobial agents, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which allows for large-scale production. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool in studying their functions. However, one limitation is its potential toxicity, which may affect the accuracy of the results in certain experiments.
将来の方向性
There are several future directions for the research of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. In cancer treatment, further studies are needed to investigate its potential as a therapeutic agent in combination with other drugs. In anti-inflammatory medication, studies are needed to determine its effectiveness in treating chronic inflammatory diseases. In antimicrobial agents, further studies are needed to investigate its potential as a treatment for antibiotic-resistant bacteria and fungi. Additionally, studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
科学的研究の応用
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied as an anti-inflammatory medication due to its ability to inhibit the production of inflammatory cytokines. In addition, this compound has been investigated as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
特性
IUPAC Name |
4-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOPCAKAXSHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
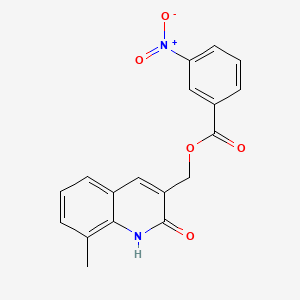
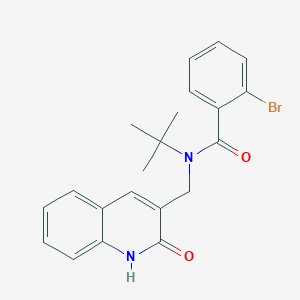
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
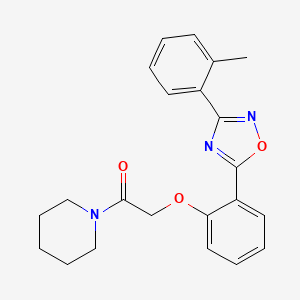
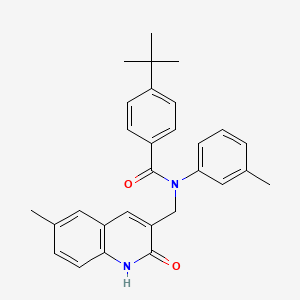
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)


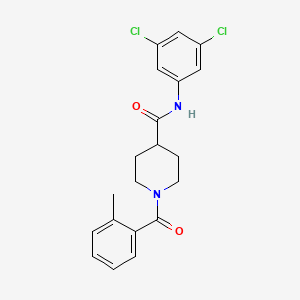
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)